molecular formula C11H10F2O B8164597 4-(2,2-Difluoroethoxy)-1-ethynyl-2-methylbenzene

4-(2,2-Difluoroethoxy)-1-ethynyl-2-methylbenzene

Cat. No.: B8164597
M. Wt: 196.19 g/mol
InChI Key: YOEIJMDUODFRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Difluoroethoxy)-1-ethynyl-2-methylbenzene is a chemical compound that features a difluoroethoxy group attached to a benzene ring with an ethynyl and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-ethynyl-2-methylphenol with 2,2-difluoroethanol in the presence of a suitable base and a catalyst to facilitate the etherification process . The reaction conditions often include elevated temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-1-ethynyl-2-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The difluoroethoxy group can be reduced under specific conditions to yield hydroxy derivatives.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-1-ethynyl-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-1-ethynyl-2-methylbenzene involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The ethynyl group can participate in covalent bonding with target proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Difluoroethoxy)aniline hydrochloride
  • 2-(2,2-Difluoroethoxy)ethanol
  • 1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxy)ethane

Uniqueness

4-(2,2-Difluoroethoxy)-1-ethynyl-2-methylbenzene is unique due to the combination of its difluoroethoxy and ethynyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-1-ethynyl-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O/c1-3-9-4-5-10(6-8(9)2)14-7-11(12)13/h1,4-6,11H,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEIJMDUODFRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(F)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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